Methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride
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Overview
Description
Methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound that belongs to the pyrrolidine family. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of specific catalysts and reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and properties. Its unique combination of functional groups and stereochemistry can lead to different interactions with biological targets compared to other similar compounds .
Biological Activity
Methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which contributes to various pharmacological properties, including antimicrobial and anti-inflammatory effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
The compound can be synthesized through several methods, including the cyclization of amino acids or amines, followed by electrophilic aromatic substitution and esterification. The final product is obtained as a hydrochloride salt, enhancing its solubility and stability in biological systems.
This compound interacts with specific molecular targets, potentially modulating enzyme activities or receptor functions. The precise mechanisms are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial resistance .
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that pyrrolidine derivatives exhibit significant antibacterial and antifungal properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, certain pyrrolidine derivatives demonstrated effective inhibition against pathogenic strains, suggesting a potential application in treating infections .
Anticancer Activity
In a recent study, pyrrolidine derivatives were synthesized and evaluated for their anticancer activity. The findings revealed that specific modifications to the pyrrolidine structure enhance cytotoxic effects against cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting the compound's potential as a lead in anticancer drug development .
Case Studies
- Antimicrobial Efficacy : A study tested various pyrrolidine derivatives against multiple bacterial strains, revealing that this compound exhibited notable antibacterial activity with an MIC (Minimum Inhibitory Concentration) ranging from 10 to 50 µg/mL against selected pathogens .
- Anticancer Research : In vitro tests demonstrated that derivatives of this compound induced apoptosis in human cancer cell lines with IC50 values below 20 µM, suggesting significant therapeutic potential .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C9H18ClNO2 |
---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
methyl 3-propan-2-ylpyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(2)9(8(11)12-3)4-5-10-6-9;/h7,10H,4-6H2,1-3H3;1H |
InChI Key |
IZFYEKYPGKQXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCNC1)C(=O)OC.Cl |
Origin of Product |
United States |
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